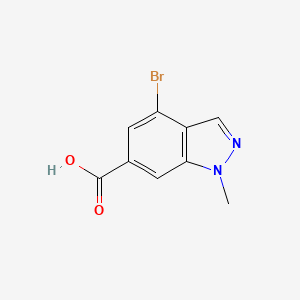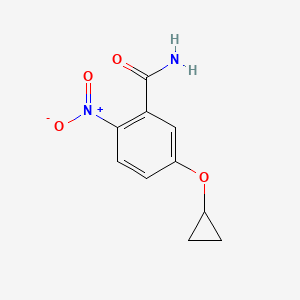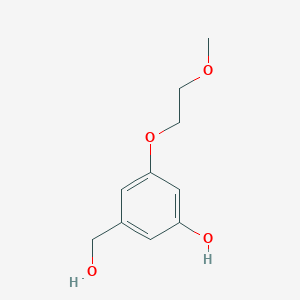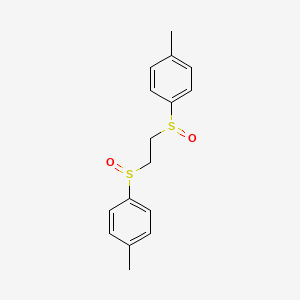
1,1'-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of two 4-methylbenzene groups connected by an ethane-1,2-diyldisulfinyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed:
Oxidation: Formation of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene).
Reduction: Formation of 1,1’-(Ethane-1,2-diyldisulfanyl)bis(4-methylbenzene).
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl groups can participate in redox reactions, influencing cellular processes. In industrial applications, its reactivity can be harnessed to produce desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with sulfonyl groups instead of sulfinyl groups.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of sulfinyl groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfinyl or sulfonyl groups, having a simpler ethane-1,2-diyl linkage.
Uniqueness: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of the ethane-1,2-diyldisulfinyl bridge with 4-methylbenzene groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
10349-05-0 |
|---|---|
Molekularformel |
C16H18O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)sulfinylethylsulfinyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-13-3-7-15(8-4-13)19(17)11-12-20(18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
QHSDSANXJXVJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
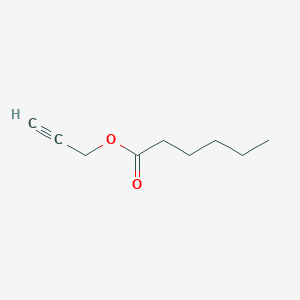
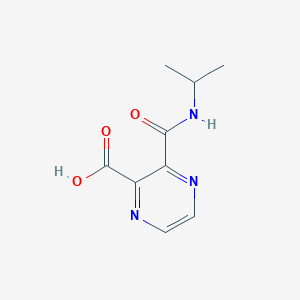


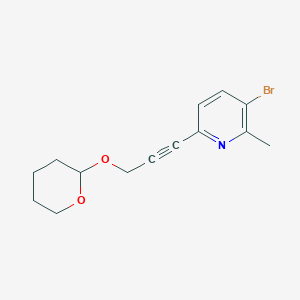

![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
